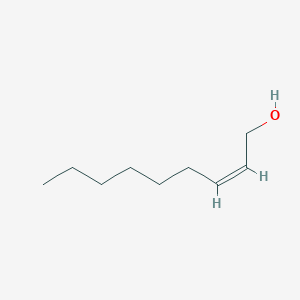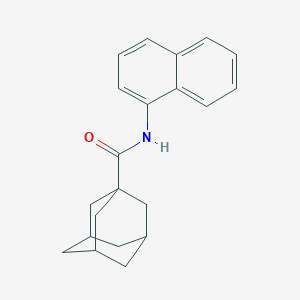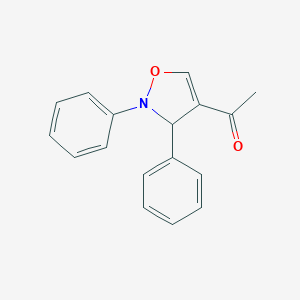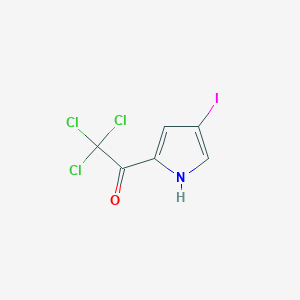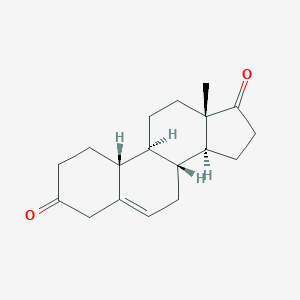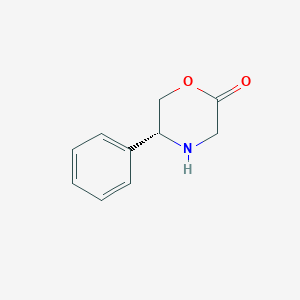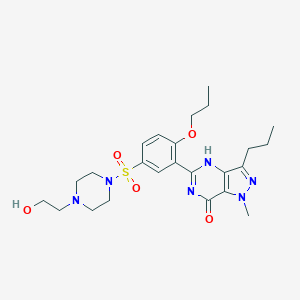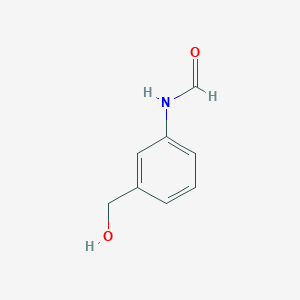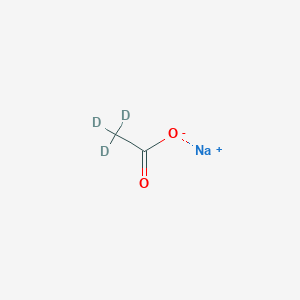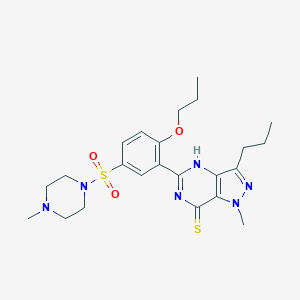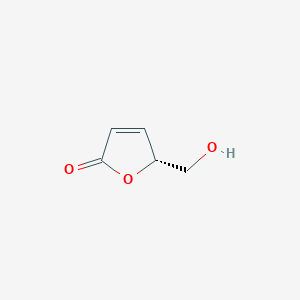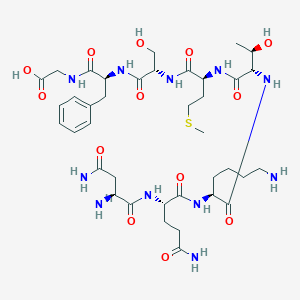
2,3,5-Trimethylphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of trimethylphenol, such as 3,4,5-trimethylphenol, involves a dual-catalyzed cascade reaction of donor-acceptor (D-A) cyclopropanes via ring-opening and cyclization, utilizing phenolic compounds as covalent catalysts. This method allows for the production of substituted naphthalenes under mild conditions (Hengjun Ma et al., 2017). Additionally, 2,3,4-Trimethoxy-6-methylphenol can be synthesized from 3,4,5-trimethoxytoluene through reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethylphenol derivatives in synthetic chemistry (Tong Gang-sheng, 2008).
Molecular Structure Analysis
The molecular structure of trimethylphenol derivatives has been elucidated through methods such as X-ray diffraction. For instance, the crystal structure analysis of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol reveals the molecule adopts an E configuration at the C=N functional bond, with a dihedral angle between the two phenyl rings indicating significant structural features (Zunjun Liang et al., 2009).
Chemical Reactions and Properties
Trimethylphenol derivatives participate in various chemical reactions, demonstrating their versatility. For example, the Claisen ortho ester rearrangement with trimethyl 3-(phenylseleno)orthopropionate showcases the potential for creating acrylates and α-methylene-γ-butyrolactones (S. Raucher et al., 1979).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the applications of trimethylphenol. However, specific studies focusing on the physical properties of 2,3,5-trimethylphenol were not identified in the search results, indicating a potential area for further research.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals and stability under various conditions, are essential for the application of trimethylphenol derivatives in synthesis and material science. The trimethyl lock mechanism illustrates how trimethyl groups can influence the reactivity and stability of molecules, providing a trigger for molecular release in various applications (Michael N. Levine & R. Raines, 2012).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 2,3,5-Trimethylbenzoquinone
- Application Summary: The synthesis of 2,3,5-trimethylbenzoquinone (TMBQ) from 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) was carried out in microreactors . This process is important for the production of vitamin E .
- Methods of Application: The yield of TMBQ increased first and then decreased with raising the reaction temperature. The reaction temperature and the residence time were optimized to be 40 °C and 12 min, respectively . The optimal yield of TMBQ could reach 73% at 12 min residence time and 40 °C with the molar ratio of TBHP to TMP being 3 .
- Results: The space-time yield in the microreactor was significantly improved compared to the batch reactor, indicating the effectiveness of this continuous-flow protocol for the process intensification in the TMBQ synthesis .
2. Aerobic Oxidation of 2,3,6-Trimethylphenol
- Application Summary: The oxidation of 2,3,6-trimethylphenol (TMP) can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E .
- Methods of Application: A highly active and reusable CuO@PIM-1 catalyst was developed for the aerobic oxidation of TMP to TMQ and TMHQ . TMQ and TMHQ can be obtained in yields of 81% and 19%, respectively .
- Results: The CuO@PIM-1 catalyst showed a higher activity than homogeneous (CuCl 2) and heterogeneous (supported CuO) catalysts . Moreover, CuO@PIM-1 catalyst can be recovered easily and reused at least 5 times without deactivation .
3. Manufacturing 2,3,5-Trimethylhydroquinone
- Application Summary: 2,3,6-Trimethylphenol is used for manufacturing 2,3,5-Trimethylhydroquinone .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not quantitatively detailed in the source .
4. Intermediate for Antioxidants and Plastics
- Application Summary: 2,3,6-Trimethylphenol is used as an intermediate for antioxidants and plastics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not quantitatively detailed in the source .
5. Synthesis of Vitamin E
- Application Summary: 2,3,5-Trimethylphenol is an important precursor for synthesizing vitamin E . The production of 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which can be formed by the oxidation of 2,3,6-trimethylphenol (TMP) with different kinds of oxidants, has attracted broad attention .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not quantitatively detailed in the source .
6. Modification of Polyphenylene Oxide Resins
- Application Summary: 2,3,6-Trimethylphenol is used as a comonomer for the modification of polyphenylene oxide resins .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not quantitatively detailed in the source .
Safety And Hazards
2,3,5-Trimethylphenol is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,5-Trimethylphenol | |
CAS RN |
697-82-5, 70969-66-3 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopseudocumenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



